Phenyl vinyl sulfone (CAS 5535-48-8) is a crystalline solid recognized as a highly reactive monofunctional Michael acceptor and dienophile. Its reactivity is driven by the potent electron-withdrawing phenylsulfonyl group, which activates the adjacent vinyl moiety for nucleophilic attack and cycloaddition reactions. This makes it a versatile building block in multi-step organic synthesis, particularly for creating complex heterocyclic and carbocyclic structures, and as a monomer in specialty polymer production where thermal stability and specific chemical functionalities are required. Unlike many common vinyl monomers, its solid form (melting point 67-69 °C) and thermal stability offer distinct handling and processability advantages in specific laboratory and industrial workflows.
Substituting Phenyl vinyl sulfone (PVS) with seemingly similar compounds often leads to process failures or suboptimal outcomes. Divinyl sulfone (DVS), a common bifunctional crosslinker, is unsuitable for applications requiring monofunctional chain termination or simple adduct formation, as it will induce gelation and network formation. Less reactive Michael acceptors, such as acrylates, exhibit significantly slower reaction kinetics with nucleophiles like thiols, making PVS the choice for processes where rapid and highly selective conjugation is critical. The alkyl analog, ethyl vinyl sulfone, while also a reactive Michael acceptor, lacks the specific steric profile and electronic contributions of the phenyl group, which can be critical for directing stereoselectivity in cycloadditions or influencing the final properties (e.g., refractive index, thermal stability) of derived polymers. Therefore, selection of PVS is a deliberate choice for its specific reactivity, monofunctionality, and the unique properties imparted by the phenylsulfonyl group.
In studies comparing Michael acceptors, vinyl sulfones demonstrate significantly higher reactivity and selectivity towards thiols compared to common acrylates. For instance, in a competitive reaction with hexanethiol, ethyl vinyl sulfone (EVS), a close analog of PVS, reached 100% conversion while the comparator, hexyl acrylate (HA), showed less than 10% conversion. The reaction rate of EVS with the thiol was approximately 7 times higher than that of HA. This high reactivity, driven by the strongly electron-withdrawing sulfone group, allows for rapid and selective reactions under mild conditions, often without the need for catalysts that are required for less reactive acrylates.
| Evidence Dimension | Reaction Rate & Selectivity in Thiol-Michael Addition |
| Target Compound Data | Vinyl sulfone class: ~7x higher reaction rate than acrylate class. |
| Comparator Or Baseline | Hexyl Acrylate (HA): Reaches <10% conversion while ethyl vinyl sulfone reaches 100% conversion in a competitive reaction. |
| Quantified Difference | Vinyl sulfones react ~7 times faster and with high selectivity over acrylates. |
| Conditions | Competitive reaction of ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) with hexanethiol (HT) at a 1:1:2 molar ratio. |
For applications requiring fast, high-yield, and selective conjugation to thiols, such as in bioconjugation or advanced polymer synthesis, PVS provides a significant process advantage over more common but less reactive acrylates.
While maleimides are the most common reagents for cysteine conjugation, the resulting thioether bond can be unstable and undergo retro-Michael reactions. Vinyl sulfones form exceptionally stable thioether linkages. More importantly, derivatives like N-methyl-N-phenylvinylsulfonamide demonstrate high selectivity for cysteine residues over other nucleophilic amino acids such as lysine, tyrosine, and histidine under physiological pH. In a model peptide containing multiple nucleophilic residues, modification occurred exclusively at the cysteine residue. This selectivity avoids the off-target labeling that can occur with other electrophiles, especially at higher pH values, ensuring a more homogeneous and well-defined final conjugate.
| Evidence Dimension | Amino Acid Selectivity |
| Target Compound Data | Exclusive modification of cysteine residue. |
| Comparator Or Baseline | Other nucleophilic residues (lysine, tyrosine, histidine, serine, etc.) present in the same peptide showed no modification. |
| Quantified Difference | Qualitatively complete selectivity for cysteine. |
| Conditions | Reaction of N-methyl-N-phenylvinylsulfonamide with a model peptide at pH 7.4, 37 °C. |
This ensures the precise, predictable, and reproducible modification of proteins, which is a critical procurement requirement for developing antibody-drug conjugates (ADCs), diagnostic probes, and other advanced biotherapeutics.
Phenyl vinyl sulfone is well-established as a moderately reactive but highly effective dienophile in [4+2] cycloaddition (Diels-Alder) reactions. Its utility is not just in the cycloaddition itself, but in the subsequent transformations of the resulting adduct. The phenylsulfonyl group can be reductively eliminated, effectively making phenyl vinyl sulfone a stable, solid synthon for less convenient gaseous reagents like ethylene or acetylene in the construction of six-membered rings. This two-step sequence allows for the controlled formation of complex scaffolds that would be difficult to access directly, highlighting its value as a strategic precursor in process chemistry and drug discovery.
| Evidence Dimension | Synthetic Utility as Ethylene/Acetylene Synthon |
| Target Compound Data | Serves as a stable, solid precursor for ethylene and acetylene equivalents in Diels-Alder reactions. |
| Comparator Or Baseline | Direct use of gaseous ethylene or acetylene, which is hazardous and requires specialized equipment. |
| Quantified Difference | Not applicable (process and handling advantage). |
| Conditions | Diels-Alder cycloaddition followed by reductive elimination of the phenylsulfonyl group. |
This provides a safer, more practical, and process-compatible route for synthesizing complex cyclic molecules, making it a preferred building block over hazardous gaseous alternatives for industrial and laboratory-scale synthesis.
Where high stability and precise targeting of cysteine residues are paramount, Phenyl vinyl sulfone derivatives are the right choice. Their ability to form highly stable thioether bonds, in contrast to the reversible nature of maleimide adducts, and their demonstrated selectivity for cysteine over other nucleophilic residues, minimizes off-target effects and ensures a homogeneous drug-to-antibody ratio (DAR).
In polymerization processes that rely on rapid and selective thiol-ene or thiol-Michael reactions, Phenyl vinyl sulfone is specified. Its significantly faster reaction kinetics compared to standard acrylates allows for efficient polymerization and cross-linking under mild, often catalyst-free conditions, providing better process control and higher purity in the final material.
For multi-step syntheses requiring the construction of complex six-membered rings, Phenyl vinyl sulfone is a preferred building block. It serves as a safe and easy-to-handle solid equivalent for gaseous dienophiles like ethylene or acetylene, streamlining the synthetic route and enhancing process safety and scalability in the production of advanced intermediates.
Corrosive;Irritant